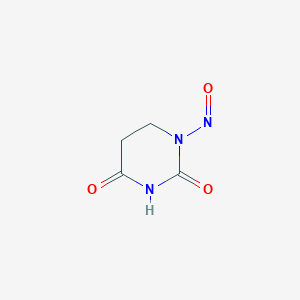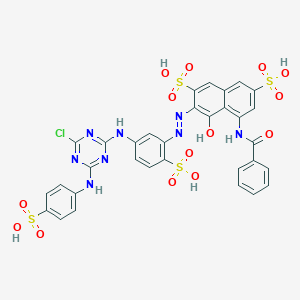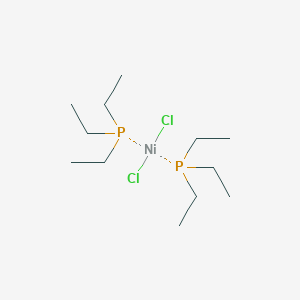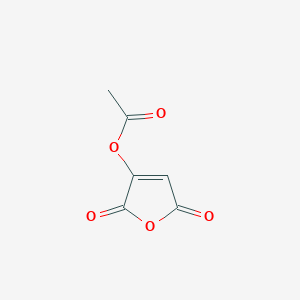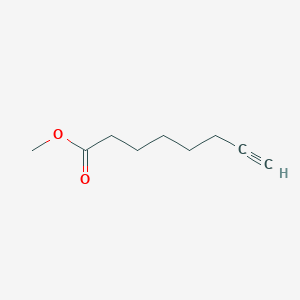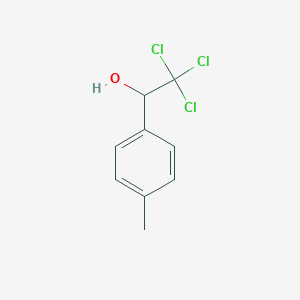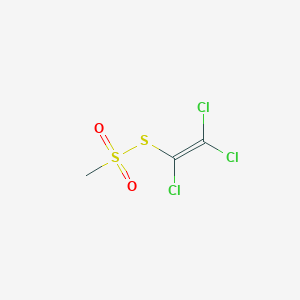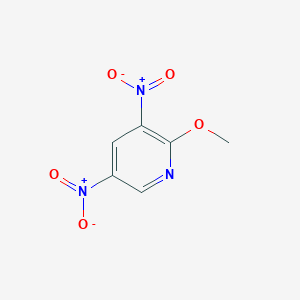
2-Méthoxy-3,5-dinitro-pyridine
Vue d'ensemble
Description
2-Methoxy-3,5-dinitropyridine is an organic compound with the molecular formula C6H5N3O5. It crystallizes in the monoclinic system and is known for its unique structural properties. The compound features a methoxy group and two nitro groups attached to a pyridine ring, which significantly influence its chemical behavior .
Applications De Recherche Scientifique
2-Methoxy-3,5-dinitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,5-dinitropyridine typically involves nitration reactions. One common method is the nitration of 2-methoxypyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of 2-Methoxy-3,5-dinitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2-Methoxy-3,5-dinitropyridine .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3,5-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, such as amines, to form substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as secondary cyclic amines in acetonitrile solution at 20°C are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: Amino derivatives of 2-Methoxy-3,5-dinitropyridine.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,5-dinitropyridine primarily involves its electrophilic nature due to the presence of nitro groups. These groups make the pyridine ring highly reactive towards nucleophiles. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxy group or one of the nitro groups . The electron-withdrawing nature of the nitro groups also influences the compound’s reactivity in reduction reactions .
Comparaison Avec Des Composés Similaires
2-Methoxy-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
3,5-Dinitropyridine: Lacks the methoxy group, affecting its reactivity and applications.
2-Chloro-3,5-dinitropyridine: Chlorine atom instead of a methoxy group, leading to different chemical properties.
Uniqueness: 2-Methoxy-3,5-dinitropyridine is unique due to the presence of both methoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound in various chemical reactions and applications .
Propriétés
IUPAC Name |
2-methoxy-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-14-6-5(9(12)13)2-4(3-7-6)8(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXTRQTCDZDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methoxy-3,5-dinitropyridine influence its reactivity, particularly with nucleophiles?
A2: The structure of 2-methoxy-3,5-dinitropyridine significantly influences its reactivity. The presence of two nitro groups (–NO2) at the 3 and 5 positions of the pyridine ring creates an electron-deficient center, making the molecule susceptible to nucleophilic attack. [] The methoxy group (–OCH3) at the 2 position, while generally considered an electron-donating group, adopts a specific conformation in this molecule to minimize steric hindrance with the nitro group at position 3. [] This conformation influences the overall electron distribution within the molecule and consequently its reactivity with nucleophiles.
Q2: Has 2-methoxy-3,5-dinitropyridine been shown to participate in transetherification reactions? What conditions are required?
A3: Yes, research indicates that 2-methoxy-3,5-dinitropyridine can undergo transetherification reactions. This reaction involves the exchange of the methoxy group (–OCH3) with another alkoxy group (–OR) from an alcohol. Notably, the presence of silver oxide (Ag2O) as a catalyst and elevated temperatures (boiling point of the alcohol) are crucial for this transformation to occur. [] These findings underscore the importance of specific reaction conditions in facilitating chemical transformations involving 2-methoxy-3,5-dinitropyridine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
